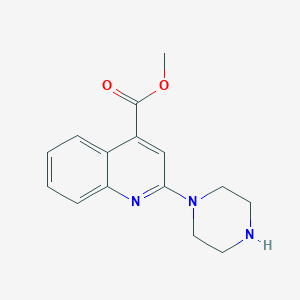
Methyl 2-(piperazin-1-yl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-piperazino-4-quinolinecarboxylate: is a chemical compound with the molecular formula C15H18N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-piperazino-4-quinolinecarboxylate typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method involves the use of a quinoline carboxylic acid derivative, which is then esterified to form the methyl ester. The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine displaces a leaving group on the quinoline ring.
Industrial Production Methods: Industrial production of methyl 2-piperazino-4-quinolinecarboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, high-pressure reactors, and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-piperazino-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as reagents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Methyl 2-piperazino-4-quinolinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-piperazino-4-quinolinecarboxylate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can enhance binding affinity to specific proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Methyl 2-piperidino-4-quinolinecarboxylate: Similar structure but contains a piperidine ring instead of piperazine.
Methyl 2-morpholino-4-quinolinecarboxylate: Contains a morpholine ring, offering different chemical properties.
Methyl 2-piperazino-3-quinolinecarboxylate: Similar but with a different substitution pattern on the quinoline ring.
Uniqueness: Methyl 2-piperazino-4-quinolinecarboxylate is unique due to the specific positioning of the piperazine ring on the quinoline scaffold. This positioning can influence its chemical reactivity and biological activity, making it a distinct compound with specific applications in various fields.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 2-piperazin-1-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)12-10-14(18-8-6-16-7-9-18)17-13-5-3-2-4-11(12)13/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
RYPDJGVKFIXLDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















